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Compound of Interest

Compound Name: Technetium (99mTc) sestamibi

Cat. No.: B018738 Get Quote

Technical Support Center: Sestamibi Parathyroid
Scanning
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common interpretation pitfalls encountered during sestamibi parathyroid

scanning. The information is tailored for researchers, scientists, and drug development

professionals.

Troubleshooting Guides
Issue: Positive Sestamibi Scan, but No Adenoma Found
During Surgery
Possible Causes and Troubleshooting Steps:

False-Positive Scan: A key challenge in sestamibi scanning is the possibility of a false-

positive result, where the scan indicates an adenoma that isn't surgically confirmed. This can

occur when tissues other than a parathyroid adenoma concentrate the radioactive tracer to a

greater degree than the surrounding tissues.[1]

Actionable Advice: Surgeons should be cautious about dismissing a positive scan

intraoperatively.[1] The use of a handheld gamma probe during surgery can help locate

the radioactive tissue identified on the preoperative scan.[1] If an adenoma is not

immediately apparent, it should not be assumed that the scan was false-positive.[1]
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Misinterpretation of Thyroid Nodules: Thyroid adenomas are a frequently cited cause of

false-positive scans.[1][2]

Actionable Advice: Including left and right oblique views during the scan can help

differentiate a hot thyroid nodule from a parathyroid adenoma, as a thyroid nodule will not

be distinct from the thyroid.[1] A positive scan should only be considered as such if it

reveals a single focus of radioactivity clearly separate from the thyroid.[1]

Ectopic Parathyroid Adenomas: Parathyroid adenomas can be located in unusual (ectopic)

positions, which can lead to surgical challenges.[3]

Actionable Advice: If a suspected adenoma is not found in the typical locations, consider

the possibility of an ectopic gland. Advanced imaging techniques like 4D-MRI may be

necessary in such cases.[3]

Issue: Negative Sestamibi Scan in a Patient with
Confirmed Primary Hyperparathyroidism
Possible Causes and Troubleshooting Steps:

Multi-gland Disease: The sensitivity of sestamibi scans is reduced in the presence of multi-

gland disease, such as parathyroid hyperplasia.[3][4] Patients with negative preoperative

scans have a significantly higher likelihood of multi-glandular disease.[3] Hyperplastic glands

generally do not absorb enough radioactivity to be detected by the scan.[5]

Actionable Advice: A negative scan does not rule out primary hyperparathyroidism.[6] In

cases of negative imaging, intraoperative PTH (iOPTH) monitoring can guide the surgical

approach and help ensure all hypersecreting tissue is removed.[3]

Small Adenomas: The scan's sensitivity is lower for smaller adenomas, particularly those

weighing less than 500 mg.[4] Patients with negative scans tend to have smaller adenomas.

[3]

Actionable Advice: Consider alternative or complementary imaging modalities like high-

resolution ultrasound, which may have better sensitivity for smaller glands.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1420962/
https://www.researchgate.net/publication/12678567_The_False-Positive_Parathyroid_Sestamibi_A_Real_or_Perceived_Problem_and_A_Case_for_Radioguided_Parathyroidectomy
https://pmc.ncbi.nlm.nih.gov/articles/PMC1420962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1420962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11466248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11466248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11466248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3006642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11466248/
https://www.parathyroid.com/Sestamibi-Technical.htm
https://www.parathyroid.com/sestamibi.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11466248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3006642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11466248/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histological Factors: The cellular composition of the adenoma influences tracer uptake.

Adenomas composed predominantly of chief cells are more likely to result in a negative

scan, while those with a higher proportion of oxyphil cells, which are rich in mitochondria,

tend to produce positive scans.[7][8]

Actionable Advice: Be aware that the histological characteristics of the adenoma can

impact scan results. A negative scan may be unavoidable in patients with chief cell-

predominant adenomas.[8]

Co-existing Thyroid Disease: The presence of thyroid conditions like nodular goiter or

autoimmune thyroid disease can decrease the diagnostic accuracy of sestamibi scans.[3]

Actionable Advice: In patients with known thyroid disease, consider using a dual-isotope

subtraction technique (e.g., with Technetium-99m pertechnetate or Iodine-123) to help

differentiate parathyroid from thyroid tissue.[9][10]

Frequently Asked Questions (FAQs)
Q1: What are the main causes of false-positive sestamibi parathyroid scans?

A1: False-positive sestamibi scans can be attributed to several factors where non-parathyroid

tissues show increased tracer uptake. The most common causes include:

Thyroid abnormalities: Thyroid adenomas, nodular goiter, and thyroid cancer (including

follicular, Hürthle cell, and papillary carcinomas) can all lead to false-positive results.[1][2][11]

Lymph nodes: While less common, inflamed or metastatic lymph nodes can sometimes show

increased sestamibi uptake.[1]

Other tissues: Rare causes of false-positives include brown adipose tissue and thymomas.

[2]

Q2: What factors contribute to false-negative sestamibi parathyroid scans?

A2: A false-negative scan occurs when a patient has a parathyroid adenoma, but the scan fails

to detect it. Key contributing factors include:
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Multi-glandular disease: The scan is less sensitive in detecting parathyroid hyperplasia or

multiple adenomas compared to a single adenoma.[3][4]

Small gland size: Smaller adenomas are more likely to be missed by the scan.[3][4]

Histopathology: Adenomas with a lower density of mitochondria-rich oxyphil cells and a

predominance of chief cells have reduced sestamibi uptake.[7][8]

Ectopic gland location: Adenomas in unusual locations can be difficult to identify.[3]

Concurrent thyroid disease: Thyroid pathologies can interfere with the interpretation of the

scan.[3]

Mild disease: Lower levels of serum calcium and parathyroid hormone (PTH) have been

correlated with reduced scan sensitivity.[3][12]

Q3: Can technical errors affect the outcome of a sestamibi scan?

A3: Yes, technical aspects of the scan are crucial for its accuracy. Poor scanning techniques

are a significant reason for negative or incorrect scans.[5][6] Important technical considerations

include:

Imaging protocol: The use of both early and delayed imaging, as well as oblique views, is

important for accurate interpretation.[5]

Camera positioning: The gamma camera should be positioned as close to the patient as

possible (ideally less than 8 cm).[5]

SPECT/CT: The addition of single-photon emission computed tomography (SPECT),

especially when combined with CT (SPECT/CT), improves the three-dimensional localization

of adenomas.[13][14]

Q4: What is the role of dual-isotope imaging in sestamibi parathyroid scanning?

A4: Dual-isotope imaging involves the use of a second radiotracer that is taken up by the

thyroid gland (e.g., Technetium-99m pertechnetate or Iodine-123) in addition to sestamibi.[9]

The thyroid-specific image is then subtracted from the sestamibi image, which helps to isolate
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and identify parathyroid tissue that retains the sestamibi tracer.[9] This technique can be

particularly useful in patients with co-existing thyroid abnormalities to reduce the rate of false-

positive results.[10]

Data Presentation
Table 1: Factors Influencing Sestamibi Scan Accuracy

Factor Impact on Scan Accuracy Reference

Gland Size

Smaller adenomas (<500mg)

are associated with lower

sensitivity.

[4]

Histology

Oxyphil-predominant

adenomas have higher uptake

and are more likely to be

positive. Chief cell-

predominant adenomas are

more often associated with

negative scans.

[7][8]

Disease Type

Sensitivity is lower in multi-

gland disease (hyperplasia)

compared to single adenomas.

[3][4]

Biochemical Severity

Higher serum calcium and

PTH levels are associated with

a higher likelihood of a positive

scan.

[3][12]

Co-existing Thyroid Disease
Can decrease the sensitivity

and specificity of the scan.
[3]

Experimental Protocols
Dual-Phase Sestamibi Parathyroid Scintigraphy Protocol
This protocol is a generalized representation and may vary between institutions.
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Patient Preparation: No specific patient preparation is typically required.[5] Some institutions

may advise the patient to drink a lemon juice solution to reduce salivary gland uptake,

though its utility is debated.[5]

Radiopharmaceutical Administration:

An intravenous injection of 740–1,110 MBq (20–30 mCi) of Technetium-99m (99mTc)

sestamibi is administered.[9]

Early Imaging:

Imaging is initiated approximately 5-15 minutes post-injection.[5][15]

Views obtained typically include anterior neck, anterior neck with a marker, anterior

mediastinum, and left and right anterior oblique views.[5]

Delayed Imaging:

Delayed images are acquired 1.5 to 3 hours post-injection.[13]

The same views as the early imaging phase are typically acquired.

SPECT/CT (Optional but Recommended):

SPECT imaging can be performed after the early planar images are acquired.[9]

This provides three-dimensional localization of the tracer uptake.

Image Interpretation:

A parathyroid adenoma is typically identified as a focus of increased tracer uptake that

persists or becomes more prominent on the delayed images compared to the surrounding

thyroid tissue, which tends to wash out the tracer more rapidly.[9]

Dual-Isotope Subtraction Scintigraphy Protocol (99mTc-
Sestamibi/99mTc-Pertechnetate)

Radiopharmaceutical Administration (Sestamibi):
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An intravenous injection of 99mTc-sestamibi is administered as in the dual-phase protocol.

Early Sestamibi Imaging:

Early images of the neck are acquired.

Radiopharmaceutical Administration (Pertechnetate):

Following the early sestamibi images, an intravenous injection of 74–370 MBq (2–10 mCi)

of 99mTc-pertechnetate is given.[9]

Pertechnetate Imaging:

Images of the thyroid gland are acquired.

Image Processing:

The pertechnetate image (representing the thyroid) is digitally subtracted from the

sestamibi image.

Image Interpretation:

Any remaining focus of radioactivity after subtraction is considered to be of parathyroid

origin.[9]

Visualizations
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Caption: Workflow for troubleshooting sestamibi scan interpretation.
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Caption: Common causes of false-positive sestamibi scans.
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Caption: Common causes of false-negative sestamibi scans.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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